Cas no 160893-04-9 (5-Methoxyquinolin-2(1H)-one)

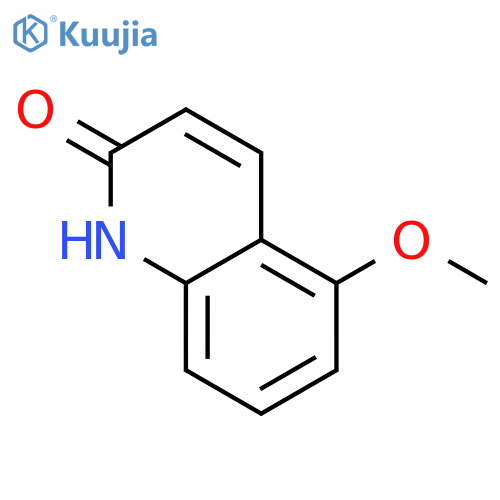

5-Methoxyquinolin-2(1H)-one structure

商品名:5-Methoxyquinolin-2(1H)-one

CAS番号:160893-04-9

MF:C10H9NO2

メガワット:175.183962583542

MDL:MFCD11877926

CID:1036269

PubChem ID:11116567

5-Methoxyquinolin-2(1H)-one 化学的及び物理的性質

名前と識別子

-

- 5-methoxy-2(1H)-Quinolinone

- 5-methoxyquinolin-2(1H)-one

- 5-methoxy-1H-quinolin-2-one

- 5-Methoxyquinolin-2-ol

- 2-Hydroxy-5-methoxyquinoline

- 8128AA

- FCH1560916

- MB10591

- AK128760

- AX8250822

- DS-5930

- F19189

- CS-0187158

- Z1255391795

- AKOS016000789

- SCHEMBL2797689

- AMY33226

- A906470

- SY276922

- 5-methoxy-1,2-dihydroquinolin-2-one

- DTXSID30455741

- MFCD11877926

- 160893-04-9

- EN300-6740918

- 2(1H)-QUINOLINONE, 5-METHOXY-

- 5-Methoxyquinolin-2(1H)-one

-

- MDL: MFCD11877926

- インチ: 1S/C10H9NO2/c1-13-9-4-2-3-8-7(9)5-6-10(12)11-8/h2-6H,1H3,(H,11,12)

- InChIKey: HJEKDEFGMGFUBE-UHFFFAOYSA-N

- ほほえんだ: O(C([H])([H])[H])C1=C([H])C([H])=C([H])C2=C1C([H])=C([H])C(N2[H])=O

計算された属性

- せいみつぶんしりょう: 175.063328530g/mol

- どういたいしつりょう: 175.063328530g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 237

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 38.3

- 疎水性パラメータ計算基準値(XlogP): 1.3

5-Methoxyquinolin-2(1H)-one セキュリティ情報

- 危害声明: H302-H315-H319-H335

- ちょぞうじょうけん:Inert atmosphere,Room Temperature

5-Methoxyquinolin-2(1H)-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | OR55141-1g |

5-Methoxyquinolin-2(1H)-one |

160893-04-9 | 95+% | 1g |

£213.00 | 2025-02-20 | |

| Enamine | EN300-6740918-0.1g |

5-methoxy-1,2-dihydroquinolin-2-one |

160893-04-9 | 95.0% | 0.1g |

$50.0 | 2025-02-20 | |

| Enamine | EN300-6740918-5.0g |

5-methoxy-1,2-dihydroquinolin-2-one |

160893-04-9 | 95.0% | 5.0g |

$586.0 | 2025-02-20 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M76130-250mg |

5-Methoxyquinolin-2(1H)-one |

160893-04-9 | 97% | 250mg |

¥250.0 | 2024-07-19 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GK070-200mg |

5-Methoxyquinolin-2(1H)-one |

160893-04-9 | 97% | 200mg |

441.0CNY | 2021-07-12 | |

| Ambeed | A288024-100mg |

5-Methoxyquinolin-2(1H)-one |

160893-04-9 | 97% | 100mg |

$30.0 | 2024-04-23 | |

| Ambeed | A288024-1g |

5-Methoxyquinolin-2(1H)-one |

160893-04-9 | 97% | 1g |

$143.0 | 2024-04-23 | |

| Enamine | EN300-6740918-2.5g |

5-methoxy-1,2-dihydroquinolin-2-one |

160893-04-9 | 95.0% | 2.5g |

$316.0 | 2025-02-20 | |

| eNovation Chemicals LLC | D746016-1g |

2(1H)-Quinolinone, 5-methoxy- |

160893-04-9 | 97% | 1g |

$175 | 2024-06-07 | |

| Chemenu | CM142982-1g |

5-methoxyquinolin-2(1H)-one |

160893-04-9 | 95% | 1g |

$580 | 2021-08-05 |

5-Methoxyquinolin-2(1H)-one 関連文献

-

Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

-

Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604

-

Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117

-

Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774

160893-04-9 (5-Methoxyquinolin-2(1H)-one) 関連製品

- 31570-97-5(5-Hydroxyquinolin-2(1H)-one)

- 23981-26-2(7-methoxy-2(1H)-Quinolinone)

- 110502-51-7(4,4-dimethylhexane-1-thiol)

- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)

- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)

- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)

- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)

- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)

- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)

- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:160893-04-9)5-Methoxyquinolin-2(1H)-one

清らかである:99%

はかる:1g

価格 ($):164.0